ARN14988 is classified as a small molecule inhibitor targeting the acid ceramidase enzyme encoded by the ASAH1 gene. It is one of several inhibitors developed to explore the therapeutic potential of disrupting ceramide metabolism in cancer cells. The compound has been studied in various preclinical models, particularly in the context of glioblastoma, where it has shown promise in reducing tumor growth and enhancing the effects of other chemotherapeutic agents .
The synthesis of ARN14988 involves several organic chemistry techniques, although specific synthetic routes are not extensively detailed in the literature. Generally, such compounds are synthesized through multi-step reactions involving key intermediates that are derived from readily available starting materials. These steps typically include:
ARN14988 exhibits a complex molecular structure characteristic of small molecule inhibitors. While specific structural data (such as molecular formula or 3D conformation) are not provided in the search results, it typically contains functional groups that facilitate interaction with the active site of acid ceramidase. The molecular weight and specific binding interactions are critical for its inhibitory activity against ASAH1.
Molecular Characteristics:
ARN14988 primarily acts through inhibition of acid ceramidase, thus preventing the conversion of ceramide to sphingosine. This inhibition leads to an accumulation of ceramide within cells, which can induce apoptosis and inhibit cell proliferation in cancerous tissues.
Key reactions include:
The primary mechanism by which ARN14988 exerts its effects is through the inhibition of acid ceramidase activity. This results in:
The compound has been shown to enhance the cytotoxic effects of other chemotherapeutic agents like 5-Fluorouracil, suggesting a synergistic effect that could be leveraged for more effective cancer treatments .
While specific physical properties such as melting point or solubility were not detailed in the search results, general characteristics for small molecule inhibitors like ARN14988 typically include:
Chemical properties relevant to its function include:
ARN14988 holds significant potential for scientific research and therapeutic applications:
Research continues to explore its efficacy in combination therapies and its potential as a biomarker for treatment response in patients with high-grade gliomas .
Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and free fatty acids. This reaction represents a critical node in sphingolipid metabolism, as it directly influences the cellular balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). Ceramides function as tumor suppressors by inducing apoptosis, senescence, and autophagy in malignant cells. Conversely, S1P promotes cancer cell proliferation, migration, angiogenesis, and therapy resistance through activation of G-protein-coupled receptors and intracellular signaling cascades [5] [8].
Table 1: Biological Functions of Sphingolipid Metabolites in Cancer
Metabolite | Primary Function | Impact on Oncogenesis |
---|---|---|
Ceramide | Pro-apoptotic | Induces mitochondrial apoptosis, inhibits proliferation |
Sphingosine-1-phosphate (S1P) | Pro-survival | Promotes migration/invasion, angiogenesis, therapy resistance |
Sphingosine | Metabolic intermediate | Precursor to both ceramide (via ceramide synthase) and S1P |
In glioblastoma (GBM), this sphingolipid equilibrium is dysregulated, with a characteristic shift toward S1P dominance. ASAH1 overexpression drives this imbalance by depleting ceramide reserves while generating sphingosine for S1P production. Mass spectrometry analyses of GBM patient tissues reveal that elevated ASAH1 expression correlates with reduced levels of tumor-suppressive C18:0 ceramide—the most abundant ceramide species in the brain [9] [4]. This metabolic rewiring creates a microenvironment conducive to tumor progression and treatment evasion.
Glioblastoma remains the most aggressive primary brain malignancy, with a median survival of 14–16 months despite multimodal therapy. Three key factors establish ASAH1 as a compelling therapeutic target:
Overexpression in GBM: Proteomic studies identify ASAH1 among 601 differentially expressed proteins in GBM, showing the strongest negative correlation (R²=0.53) with patient survival. Patients with high ASAH1 expression exhibit a median survival of 315 days versus >500 days in low-expressors [6].
Stem Cell Enrichment: CD133+ glioblastoma stem-like cells (GSCs)—responsible for tumor recurrence and therapy resistance—express ASAH1 at levels 3-5 times higher than differentiated tumor cells. This subpopulation demonstrates exceptional sensitivity to ASAH1 inhibition [6] [9].
Table 2: Mechanisms of ASAH1-Mediated Therapy Resistance in GBM
Resistance Mechanism | Functional Consequence |
---|---|
Ceramide depletion | Evasion of radiation/chemotherapy-induced apoptosis |
S1P overproduction | AKT/ERK pathway activation; increased migratory capacity |
Autophagy dysregulation | Impaired stress response; survival under hypoxic conditions |
PP1A/PP2A inhibition | Sustained oncogenic signaling via phosphorylated kinases |
ARN14988 (5-chloro-3-[(hexylamino)carbonyl]-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinecarboxylic acid, 2-methylpropyl ester) emerged from rational drug design efforts targeting the ASAH1 active site. With an IC₅₀ of 12.8 nM against human recombinant ASAH1, it represents one of the most potent ceramidase inhibitors developed to date [3] [7]. The compound features a unique pyrimidinetrione scaffold that enables covalent interaction with catalytic cysteine residues, irreversibly inhibiting enzyme activity.
Table 3: Key Pharmacological Properties of ARN14988
Property | Value | Experimental Method |
---|---|---|
Molecular formula | C₁₆H₂₄ClN₃O₅ | High-resolution mass spectrometry |
Molecular weight | 373.83 g/mol | Calculated from formula |
Lipophilicity (logP) | 3.8 ± 0.2 | Shake-flask method |
Plasma protein binding | 55% | Equilibrium dialysis |
Blood-brain barrier penetration | High | PAMPA-BBB assay |
Unlike conventional chemotherapeutics, ARN14988 exhibits dual mechanisms of cytotoxicity: direct enzymatic inhibition and secondary sphingolipid imbalance. In A375 melanoma models, it demonstrates synergistic effects with 5-fluorouracil, vemurafenib, and taxol, suggesting broad applicability in combinatorial regimens [7]. Its high lipophilicity (logP 3.8) and blood-brain barrier permeability position it as a promising candidate for intracranial malignancies.
Table 4: Comparative Profile of ASAH1 Inhibitors
Inhibitor | IC₅₀ (nM) | BBB Penetrant | Clinical Status |
---|---|---|---|
ARN14988 | 12.8 | Yes | Preclinical |
Carmofur | 680 | Yes | Approved (colorectal cancer) |
N-oleoylethanolamine | 2800 | Limited | Experimental |
Preclinical evidence indicates that ARN14988 achieves >70% ASAH1 inhibition in brain tissue following intraperitoneal administration, significantly outperforming non-BBB-penetrant inhibitors. This pharmacological profile addresses a critical bottleneck in GBM therapeutics, where most agents fail to reach therapeutic concentrations intracranially [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7